molecular formula C14H26N2O4 B1378580 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid CAS No. 1461714-30-6

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid

Cat. No. B1378580
CAS RN: 1461714-30-6
M. Wt: 286.37 g/mol
InChI Key: CHTDHFJEJGLFIP-UHFFFAOYSA-N
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Description

“4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1461714-30-6 . It has a molecular weight of 286.37 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in reactions related to the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 286.37 . The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) .

Scientific Research Applications

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, like tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including the structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in the development of natural products and therapeutically relevant compounds, suggesting that derivatives such as "4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid" could play a significant role in the asymmetric synthesis of N-heterocycles (Philip et al., 2020).

Role in Drug Synthesis

Compounds with carbonyl and carboxyl functional groups, like levulinic acid (LEV) and its derivatives, are pivotal in drug synthesis due to their flexibility, diversity, and cost-effectiveness. These functionalities allow for the synthesis of a wide range of medicinally active functional groups and pharmaceutical intermediates. Given the similar reactive functional groups in "this compound," it is plausible that it could serve as a precursor or intermediary in the synthesis of various drugs, highlighting its potential in medicinal chemistry (Zhang et al., 2021).

Antineoplastic Agent Development

The discovery and development of novel antineoplastic agents, such as certain piperidones, have shown promise in cancer treatment due to their cytotoxic properties and potential for tumor-selective toxicity. The structural motif of piperidinyl in "this compound" suggests that it could be a valuable scaffold in the development of new antineoplastic agents, emphasizing its importance in pharmacological research (Hossain et al., 2020).

Environmental and Biochemical Research

Research on similar compounds and functional groups has explored their applications in environmental remediation, biochemical studies, and the development of novel materials with specific optical and electronic properties. For example, studies on amino acid-functionalized quantum dots indicate the potential of "this compound" in the development of biocompatible materials for various applications, including sensors and energy storage systems (Ravi et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group during chemical reactions, preventing it from reacting with other functional groups. This protection is crucial in multi-step synthesis processes where selective reactions are required. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which recognize and cleave the Boc group under specific conditions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group in peptide synthesis. In cells, this compound can influence cell signaling pathways and gene expression by modulating the availability of free amines for biochemical reactions. For instance, the presence of the Boc group can inhibit the activity of enzymes that require free amine groups, thereby affecting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the reversible protection of amine groups. The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate, and it can be removed by treatment with strong acids such as trifluoroacetic acid. This reversible protection mechanism allows for the selective modification of molecules during synthesis. The compound can also interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable at room temperature but can degrade over time when exposed to moisture or acidic conditions. Long-term studies have shown that the Boc group can be gradually cleaved, leading to the release of the free amine. This degradation can affect the compound’s efficacy in biochemical reactions and its overall stability in storage .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as irritation and toxicity due to the release of the Boc group and the resulting free amine. These effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicities .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group to release the free amine. This interaction is crucial for the compound’s role in protecting amines during multi-step synthesis processes. Additionally, the compound can affect metabolic flux by modulating the availability of free amines for biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its distribution is influenced by factors such as molecular size, polarity, and the presence of the Boc group, which can affect its solubility and interaction with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular organelles and compartments. The compound can be directed to specific locations within the cell through targeting signals and post-translational modifications. For example, the Boc group can influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and modification processes .

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDHFJEJGLFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461714-30-6
Record name 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid
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